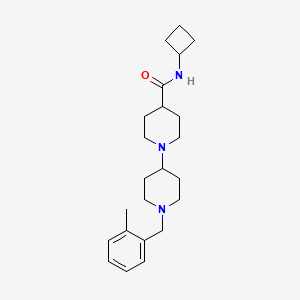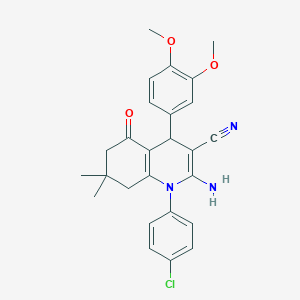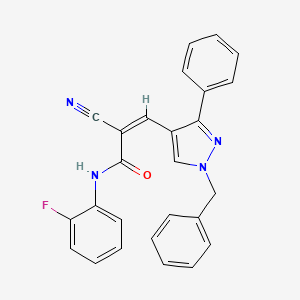
N,N-diethyl-5-(mesityloxy)-1-pentanamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N,N-diethyl-5-(mesityloxy)-1-pentanamine, also known as DMPEA, is a chemical compound that belongs to the class of psychoactive substances. DMPEA has been found to possess a similar structure to amphetamines, which are known for their stimulant properties. This has led to an interest in studying the pharmacological effects of DMPEA and its potential applications in scientific research.
Mécanisme D'action
N,N-diethyl-5-(mesityloxy)-1-pentanamine acts as a substrate for the vesicular monoamine transporter (VMAT), which is responsible for the uptake of neurotransmitters into vesicles in the presynaptic neuron. This results in the release of neurotransmitters such as dopamine, norepinephrine, and serotonin into the synaptic cleft, leading to their activation of postsynaptic receptors.
Biochemical and Physiological Effects:
This compound has been found to increase the release of dopamine, norepinephrine, and serotonin in the brain. This leads to an increase in alertness, attention, and mood. This compound has also been found to increase heart rate and blood pressure, which are common physiological effects of stimulant drugs.
Avantages Et Limitations Des Expériences En Laboratoire
N,N-diethyl-5-(mesityloxy)-1-pentanamine has several advantages for use in lab experiments. It is a relatively simple compound to synthesize and can be obtained in pure form. This compound also has a similar mechanism of action to amphetamines, which makes it a useful tool for studying the effects of these neurotransmitters on behavior and cognition. However, this compound also has some limitations, such as its potential for abuse and lack of clinical data on its safety and efficacy.
Orientations Futures
There are several future directions for research on N,N-diethyl-5-(mesityloxy)-1-pentanamine. One area of interest is its potential therapeutic applications, such as in the treatment of attention deficit hyperactivity disorder (ADHD) or depression. Another area of research is the potential for this compound to be used as a tool for studying the effects of neurotransmitters on behavior and cognition. Additionally, further research is needed to determine the safety and efficacy of this compound for human use.
Méthodes De Synthèse
N,N-diethyl-5-(mesityloxy)-1-pentanamine can be synthesized through a multi-step process involving the reaction of 3,5-dimethylphenol with diethylamine and 1-pentanone. The resulting product is then purified through recrystallization to obtain this compound in its pure form.
Applications De Recherche Scientifique
N,N-diethyl-5-(mesityloxy)-1-pentanamine has been used in scientific research to investigate its effects on the central nervous system. Studies have shown that this compound has a similar mechanism of action to amphetamines, which involves the release of neurotransmitters such as dopamine, norepinephrine, and serotonin. This makes this compound a useful tool for studying the effects of these neurotransmitters on behavior and cognition.
Propriétés
IUPAC Name |
N,N-diethyl-5-(2,4,6-trimethylphenoxy)pentan-1-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H31NO/c1-6-19(7-2)11-9-8-10-12-20-18-16(4)13-15(3)14-17(18)5/h13-14H,6-12H2,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWXBYTQTZNQOOL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CCCCCOC1=C(C=C(C=C1C)C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H31NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[5-({2-[(4-ethoxyphenyl)amino]-2-oxoethyl}thio)-1H-tetrazol-1-yl]benzamide](/img/structure/B5008245.png)
![9,9-dimethyl-12-(4-methyl-3-nitrophenyl)-8,9,10,12-tetrahydrobenzo[a]acridin-11(7H)-one](/img/structure/B5008255.png)


![2,4-dichloro-6-[(4-oxo-3-phenyl-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]phenyl methanesulfonate](/img/structure/B5008279.png)
![N-({1-[2-(2-fluorophenyl)ethyl]-4-piperidinyl}methyl)-N,6-dimethylnicotinamide](/img/structure/B5008284.png)
![4-{[3-(4-chlorophenyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}phenyl 4-fluorobenzoate](/img/structure/B5008292.png)
![N~1~-(tert-butyl)-N~2~-(5-chloro-2-methoxyphenyl)-N~2~-[(3,4-dimethoxyphenyl)sulfonyl]glycinamide](/img/structure/B5008296.png)

![5-[(3-fluorobenzoyl)amino]-N-(2-methoxyphenyl)-1-phenyl-1H-pyrazole-4-carboxamide](/img/structure/B5008307.png)
![ethyl 5-({[2-chloro-5-(trifluoromethyl)phenyl]amino}carbonyl)-4-methyl-2-[(2-thienylacetyl)amino]-3-thiophenecarboxylate](/img/structure/B5008326.png)
![4-chloro-N-[4-(5-isopropyl-1,3-benzoxazol-2-yl)phenyl]benzamide](/img/structure/B5008333.png)
![N-({[4-(4-bromophenyl)-1,3-thiazol-2-yl]amino}carbonothioyl)-3-chloro-4-methoxybenzamide](/img/structure/B5008335.png)
